![molecular formula C26H26O8 B1233219 (4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate
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Overview
Description
(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate is a natural product found in Kadsura interior with data available.
Scientific Research Applications
Novel Compounds Isolation
Research has identified novel compounds isolated from various natural sources. For example, from the stems of Schisandra rubriflora, novel partially saturated dibenzocyclooctene lignans, including rubriflorin A and B, were isolated, sharing structural similarities with the compound (Liang Li et al., 2004). Similarly, other studies have focused on isolating and identifying novel compounds with structural features akin to the compound , enhancing our understanding of naturally occurring chemical entities.
Chemical Synthesis Advances
Advances in chemical synthesis methods have been demonstrated. For instance, research on chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids involves complex chemical structures related to the compound of interest, illustrating the depth of synthetic chemistry in creating intricate molecules (Z. R. Valiullina et al., 2019).
Applications in Medicine and Pharmacology
In the field of medicine and pharmacology, there's significant research involving complex organic compounds. For example, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents reveals the potential medical applications of such complex structures (A. Abu‐Hashem et al., 2020).
Catalysis and Reaction Mechanisms
Studies have explored catalysis and reaction mechanisms using compounds with similar complexity. For example, research on the thermolysis of 2-(3-Butyn-1-oxy)-2-methoxy-5,5-dimethyl-.DELTA.3-1,3,4-oxadiazoline in solution sheds light on the reaction pathways and mechanisms involving complex organic structures (K. Kassam & J. Warkentin, 1994).
Structural Analysis and Configuration
The synthesis and absolute configuration determination of complex organic compounds, like the (1S,8S)-as-hydrindacene-1,8-diol, demonstrates the intricate process of determining the stereochemistry of such compounds (K. Vandyck et al., 2005).
Novelty in Natural Product Chemistry
Research on new compounds from Rhododendron mariae Hance, identifying five new compounds with structural similarity, indicates the ongoing discovery and analysis in the realm of natural product chemistry (Qiang Guo et al., 2014).
properties
Product Name |
(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate |
---|---|
Molecular Formula |
C26H26O8 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[(1S,13R,14R,15E)-18-methoxy-13,14-dimethyl-19,20-dioxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,15,17-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H26O8/c1-6-12(2)25(29)34-21-14(4)13(3)7-15-8-17(30-5)20(27)24(28)26(15)10-31-23-19(26)16(21)9-18-22(23)33-11-32-18/h6-9,13-14,21H,10-11H2,1-5H3/b12-6-,15-7+/t13-,14-,21?,26+/m1/s1 |
InChI Key |
PFTANZOUWVSEQC-RXTFXCMFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1[C@@H]([C@@H](/C=C/2\C=C(C(=O)C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C=C2C=C(C(=O)C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)C)C |
synonyms |
interiotherin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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